Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . It has been identified as a strategic compound for optical applications due to several key characteristics .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. The use of methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate as the initial reagent led to an inseparable mixture of methyl esters of the reduced substrate .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine scaffold . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The dipole moment changes in this compound were calculated to be 10.3, 12.8, and 19.0 D .Scientific Research Applications
Synthesis and Pharmaceutical Applications
Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a key intermediate in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. These derivatives have shown potential in pharmaceutical research, particularly as ligands for benzodiazepine receptors and serotonin 5-HT6 receptor antagonists. For instance, compounds derived from this compound have been synthesized and studied for their antagonist activity at 5-HT6 receptors, indicating potential use in neuropsychiatric disorder treatments (Ivachtchenko et al., 2011).
Anticancer and Antimicrobial Applications
Research has also explored the use of these pyrazolo[1,5-a]pyrimidine derivatives in anticancer and antimicrobial applications. For example, certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated effective inhibition against cancer cell lines, suggesting their role as potential anticancer agents (Rahmouni et al., 2016). Moreover, these compounds have shown antimicrobial activity, indicating their possible use as antibacterial and antifungal agents (Kumar et al., 2017).
Biochemical Research
In biochemical research, the synthesis and structural characterization of these compounds provide insights into their chemical behavior and interaction with biological systems. Studies focusing on the crystal structure and biological activity of these derivatives contribute to understanding their potential applications in drug development (Liu et al., 2016).
Fluorescent Properties
Some pyrazolo[1,5-a]pyrimidine derivatives exhibit fluorescent properties, which can be exploited in various scientific applications, such as biological imaging or as fluorophores in analytical chemistry (Wu et al., 2006).
Mechanism of Action
Target of Action
It is part of a family of pyrazolo[1,5-a]pyrimidines (pps) that have been identified as strategic compounds for optical applications .
Mode of Action
It is known that the photophysical properties of pps can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . These modifications can improve both the absorption and emission behaviors of the compounds .
Biochemical Pathways
Pps have been identified as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Pharmacokinetics
The pps bearing simple aryl groups allow good solid-state emission intensities , which could potentially influence their bioavailability.
Result of Action
The properties and stability found in pps are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
Action Environment
It is known that the photophysical properties of pps can be tuned by modifying the edgs at position 7 on the fused ring , which suggests that the compound’s action could potentially be influenced by environmental factors.
Properties
IUPAC Name |
ethyl 5,7-dimethyl-2-methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-5-19-12(16)9-10-13-7(2)6-8(3)15(10)14-11(9)20(4,17)18/h6H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFWNYNHIMAAIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1S(=O)(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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